2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
Overview
Description
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is a chemical compound known for its unique structure and properties. It belongs to the class of triazine compounds, which are characterized by a triazine ring, a six-membered ring containing three nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol typically involves the nucleophilic substitution of cyanuric chloride with appropriate phenolic compounds. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . The reaction is usually carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of advanced equipment and strict quality control measures are essential to maintain the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, solvents like 1,4-dioxane or 1,2-dichloroethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Similar structure but with a hexyloxy group instead of a methoxy group.
2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine: Another variant with a hexyloxy group.
Uniqueness
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is unique due to its methoxy group, which imparts specific chemical and physical properties. This makes it particularly effective as a UV absorber and stabilizer in various applications .
Properties
IUPAC Name |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-17-12-13-18(19(26)14-17)22-24-20(15-8-4-2-5-9-15)23-21(25-22)16-10-6-3-7-11-16/h2-14,26H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINYPIVWRZHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888827 | |
Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106556-36-9 | |
Record name | 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106556-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106556369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why does M-OH-P exhibit phosphorescence after UV irradiation, and how does this relate to its structure?
A1: M-OH-P belongs to the 2-(2-hydroxyphenyl)-4,6-diaryl-1,3,5-triazines (HPTs) family. These compounds can exist in two forms: a "closed" form stabilized by an intramolecular hydrogen bond (IMHB) and an "open" form where the IMHB is broken. [, ] Only the open form of M-OH-P exhibits phosphorescence in polar solvents at low temperatures. UV irradiation shifts the equilibrium towards the open form by disrupting the IMHB, leading to an increase in phosphorescence intensity. [, ] Replacing the hydrogen of the hydroxyl group with a methyl group, as in the methoxy derivative (MPT), mimics the open form and results in constant phosphorescence regardless of irradiation. [, ]
Q2: How does the equilibrium between the open and closed forms of M-OH-P behave under constant UV irradiation?
A2: Under constant UV irradiation (333 nm), the equilibrium between the open and closed forms of M-OH-P stabilizes with approximately 5% of the molecules existing in the open form. [] This suggests that while UV irradiation promotes IMHB breakage and formation of the phosphorescent open form, the closed form remains predominant under these specific conditions.
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